3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate
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Overview
Description
The compound “3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole oxalate” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The “3,5-dimethyl” part indicates that there are methyl groups (-CH3) attached to the 3rd and 5th positions of the pyrazole ring. The “4-[4-(2-nitrophenoxy)butyl]” part suggests a butyl group (-C4H9) attached to the 4th position of the ring, which is further connected to a nitrophenol group (a phenol group with a nitro group attached). The “oxalate” likely refers to an oxalic acid derivative or salt.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazole ring is a planar, aromatic ring, and the presence of the nitro group on the phenol ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the nitro group is electron-withdrawing, which could make the phenol group less reactive. The pyrazole ring might undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of polar groups like the nitro group and the phenol group could make the compound soluble in polar solvents .Properties
IUPAC Name |
3,5-dimethyl-4-[4-(2-nitrophenoxy)butyl]-1H-pyrazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.C2H2O4/c1-11-13(12(2)17-16-11)7-5-6-10-21-15-9-4-3-8-14(15)18(19)20;3-1(4)2(5)6/h3-4,8-9H,5-7,10H2,1-2H3,(H,16,17);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYIJGXUBLJSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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